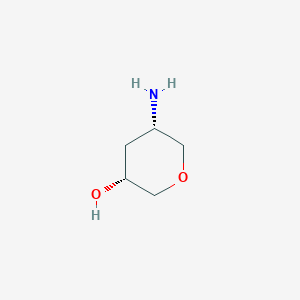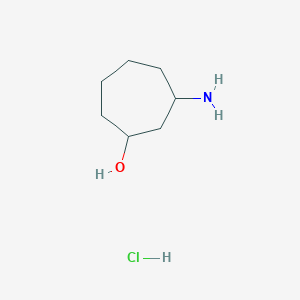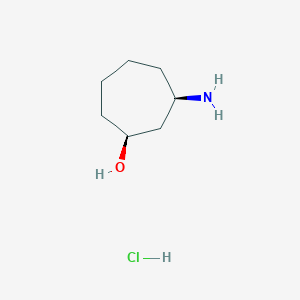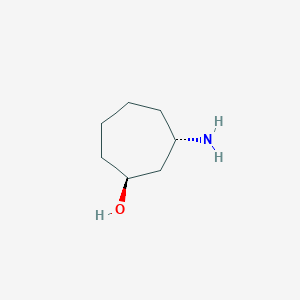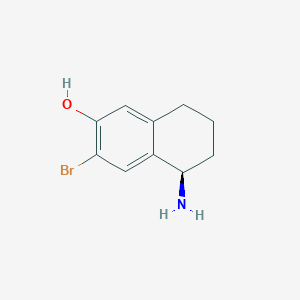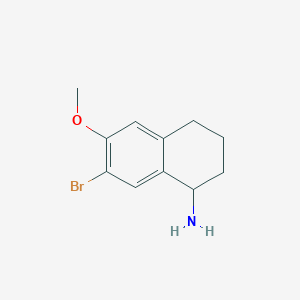
(1R,3R)-3-Methylamino-cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-3-Methylamino-cyclohexanol: is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by a cyclohexane ring substituted with a methylamino group and a hydroxyl group, making it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-Methylamino-cyclohexanol typically involves the reduction of a precursor compound, such as a ketone or an oxime, followed by the introduction of the methylamino group. Common synthetic routes include:
Reduction of Ketones: The reduction of cyclohexanone derivatives using reducing agents like sodium borohydride or lithium aluminum hydride, followed by methylation using methylamine.
Oxime Reduction: The reduction of cyclohexanone oxime using hydrogenation catalysts such as palladium on carbon, followed by methylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes and continuous flow reactors to ensure efficient and high-yield synthesis. The use of chiral catalysts and enantioselective synthesis methods is crucial to obtain the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R,3R)-3-Methylamino-cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamines and cyclohexanols.
Substitution: Various N-substituted cyclohexylamines.
Scientific Research Applications
Chemistry: (1R,3R)-3-Methylamino-cyclohexanol is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various medical conditions, such as neurological disorders and pain management.
Industry: In the industrial sector, the compound is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,3R)-3-Methylamino-cyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- (1R,2R)-2-(Methylamino)cyclohexan-1-ol
- (1S,3S)-3-(Methylamino)cyclohexan-1-ol
- (1R,3R)-3-(Amino)cyclohexan-1-ol
Comparison: (1R,3R)-3-Methylamino-cyclohexanol is unique due to its specific stereochemistry and the presence of both a methylamino group and a hydroxyl group. This combination imparts distinct chemical and biological properties compared to its analogs. The stereochemistry plays a crucial role in its interaction with molecular targets, making it a valuable compound in chiral synthesis and pharmaceutical research.
Properties
IUPAC Name |
(1R,3R)-3-(methylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-6-3-2-4-7(9)5-6/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAAWQKUJZFQLK-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC[C@H](C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
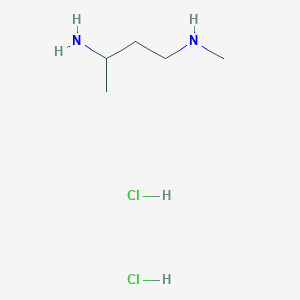
amine hydrochloride](/img/structure/B8186384.png)
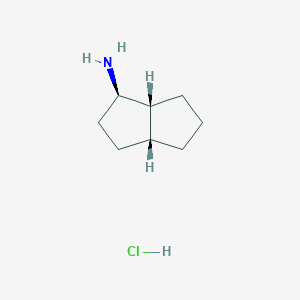
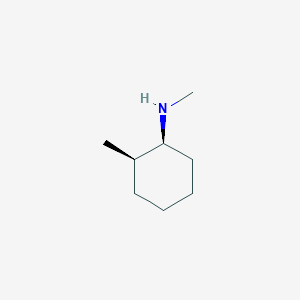
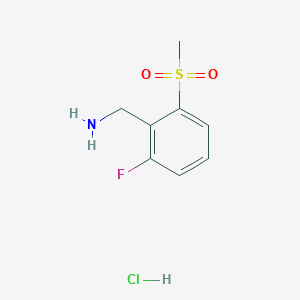
![(R)-6-(2-methylamino-propyl)-benzo[1,3]dioxol-4-ol](/img/structure/B8186411.png)

